molecular formula C10H9F3O2 B1588768 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone CAS No. 503464-99-1

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Cat. No. B1588768
Key on ui cas rn: 503464-99-1
M. Wt: 218.17 g/mol
InChI Key: FPJNPSGNLVIBBS-UHFFFAOYSA-N
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Patent
US08962627B2

Procedure details

2′-methoxy-5′-trifluoromethyl-acetophenone was prepared as follow (US2003/0109574): In a water bath at room temperature, to a solution of trifluoromethane sulfonic acid (5 ml, 56.7 mmol) under argon was slowly added a solution of 4-trifluoromethyl-anisol (2.0 g, 11.35 mmol) in acetic anhydride (2.15 ml, 22.7 mmol). The resulting dark mixture was stirred for 3 hours at room temperature then poured onto ice water (26 ml). The product was extracted several times with ether. The ethereal layer was washed with a 10% solution of sodium hydrogenocarbonate, water, dried over sodium sulfate and concentrated to dryness. The residue was purified by flash chromatography over silica gel (gradient cyclohexane/dichloromethane: 0-50%) to yield 2′-methoxy-5′-trifluoromethyl-acetophenone (1.7 g, 67%) as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[F:9][C:10]([F:20])([F:19])[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1.[C:21](OC(=O)C)(=[O:23])[CH3:22]>>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([F:19])([F:20])[F:9])=[CH:16][C:15]=1[C:21](=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)OC)(F)F
Name
Quantity
2.15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2′-methoxy-5′-trifluoromethyl-acetophenone was prepared
ADDITION
Type
ADDITION
Details
then poured onto ice water (26 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted several times with ether
WASH
Type
WASH
Details
The ethereal layer was washed with a 10% solution of sodium hydrogenocarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel (gradient cyclohexane/dichloromethane: 0-50%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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